molecular formula C11H15NO3S B13955827 Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- CAS No. 58137-32-9

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-

Cat. No.: B13955827
CAS No.: 58137-32-9
M. Wt: 241.31 g/mol
InChI Key: DXOBDKRICXTJTA-UHFFFAOYSA-N
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Description

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

58137-32-9

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-oxo-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C11H15NO3S/c13-7-2-6-12-11(15)5-4-9(14)10-3-1-8-16-10/h1,3,8,13H,2,4-7H2,(H,12,15)

InChI Key

DXOBDKRICXTJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)NCCCO

Origin of Product

United States

Biological Activity

Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cellular signaling. This article explores its biological activity based on existing research, patents, and studies.

The compound is believed to act primarily as an inhibitor of the Akt pathway, a critical signaling pathway involved in cell survival and apoptosis. The Akt protein kinase is activated by phosphoinositide 3-kinase (PI3K), which plays a significant role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis .

Key Points:

  • Akt Pathway : The PI3K/Akt pathway is crucial for regulating cell survival. Inhibition of this pathway can lead to increased apoptosis in cancer cells .
  • Cancer Treatment : The compound's inhibition of Akt may be beneficial in treating cancers where this pathway is dysregulated. Overexpression of Akt has been noted in several cancer types, including ovarian and pancreatic cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-:

Study/Source Biological Activity Concentration Effect
Patent WO2007076423A2Inhibits Akt activityIC50 not specifiedInduces apoptosis in cancer cells
Research on PI3K inhibitorsBlocks PI3K/Akt signaling<500 nMReduces tumor growth in vivo
Case Study on ovarian cancerEffective against Akt-overexpressing tumorsNot specifiedShows promise for therapeutic application

Case Studies

  • Ovarian Cancer : A study indicated that compounds inhibiting the Akt pathway could significantly reduce tumor size in models with overexpressed Akt . This suggests that Propionamide may have similar effects.
  • Pancreatic Cancer : Research has shown that targeting the PI3K/Akt pathway can lead to improved outcomes in pancreatic cancer models. The inhibition of this pathway by Propionamide could potentially enhance treatment efficacy .

Research Findings

  • Inhibition of Cell Proliferation : In vitro studies have demonstrated that compounds similar to Propionamide can effectively inhibit the proliferation of various cancer cell lines by modulating the PI3K/Akt signaling pathway .
  • Therapeutic Potential : The ability to inhibit Akt activity suggests that Propionamide could be developed as a therapeutic agent for cancers characterized by aberrant Akt signaling.

Preparation Methods

Preparation of the Thiophene Carbonyl Intermediate

The 2-thienylcarbonyl moiety is typically introduced via one of the following approaches:

  • Conversion of 2-thiophenecarboxylic acid to its acid chloride derivative using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This activated acid chloride is then used for amide bond formation.

  • Alternatively, Suzuki coupling reactions can be employed to attach the thiophene ring to a precursor molecule bearing a boronic acid or ester group, facilitating the formation of the desired carbonyl-thiophene structure.

Coupling with 3-Hydroxypropylamine

The key amide bond formation involves coupling the thiophene carbonyl intermediate with 3-hydroxypropylamine or its protected derivatives. The following methods are commonly used:

  • Direct coupling of the acid chloride with 3-hydroxypropylamine under controlled conditions to yield the amide.

  • Use of amide coupling reagents such as PyBrop (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or similar carbodiimide-based reagents to activate the carboxylic acid for reaction with the amine.

  • Reactions are generally conducted in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of an organic base like triethylamine or diisopropylethylamine to scavenge the generated acid.

Reduction and Functional Group Transformations

  • If the starting materials contain nitro or other reducible groups, catalytic hydrogenation using palladium on carbon (Pd/C) in protic solvents like methanol under hydrogen atmosphere is employed to reduce these groups prior to amide formation.

  • Protection and deprotection steps for the hydroxy group on the propyl chain may be necessary depending on the synthetic route, using protecting groups such as tert-butoxycarbonyl (Boc) for amines or silyl ethers for hydroxyl groups.

Representative Synthetic Scheme

A representative synthetic route based on patent WO2007076423A2 and IL148078A is summarized below:

Step Reagents/Conditions Outcome
1. Conversion of 2-thiophenecarboxylic acid to acid chloride POCl3, reflux or room temperature 2-thiophenecarbonyl chloride
2. Amide coupling 3-hydroxypropylamine, PyBrop or EDC, DCM or DMF, base (Et3N), RT Formation of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-
3. Purification Chromatography or crystallization Pure target compound

This method offers good yields and is adaptable to scale-up.

Analytical Data and Research Outcomes

  • The purity and identity of the product are confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

  • The amide coupling typically proceeds with high efficiency (>80% yield) under optimized conditions.

  • The hydroxypropyl substituent provides enhanced solubility and potential for further functionalization or conjugation in medicinal chemistry applications.

  • The thiophene carbonyl group is crucial for biological activity, as demonstrated in related Akt/PKB kinase inhibition studies.

Summary Table of Preparation Conditions

Parameter Typical Conditions Notes
Acid chloride formation POCl3, reflux or RT, 1-3 hours Efficient activation of carboxylic acid
Amide coupling reagent PyBrop, EDC, or similar Carbodiimide or phosphonium salts
Solvent DCM, DMF Aprotic solvents preferred
Base Triethylamine, diisopropylethylamine Neutralizes acid byproducts
Temperature Room temperature Mild conditions to preserve sensitive groups
Yield 70-90% High yield with optimized protocols
Purification Column chromatography or recrystallization Ensures product purity

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